![molecular formula C20H23F2N3O3 B179457 Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 103460-87-3](/img/structure/B179457.png)
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C20H23F2N3O3 and a molecular weight of 391.41 g/mol. This compound belongs to the quinoline class and is characterized by its unique structural features, including a cyclopropyl group, difluoro substitution, and a 3-methylpiperazin-1-yl moiety.
Preparation Methods
The synthesis of Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: : The quinoline core can be synthesized through a Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Fluorine Atoms: : Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the difluoro groups at the 6 and 8 positions.
Attachment of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Introduction of the 3-Methylpiperazin-1-yl Moiety: : This step involves the reaction of the quinoline core with 3-methylpiperazine under suitable conditions to form the desired compound.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines to replace existing substituents.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various derivatives of the quinoline core, modified by the introduction or alteration of functional groups.
Scientific Research Applications
Antibacterial Activity
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline derivatives have been studied for their antibacterial properties, particularly against Gram-negative bacteria. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers found that derivatives of this compound exhibited significant antibacterial activity against strains resistant to traditional antibiotics. The study highlighted the importance of the piperazine moiety in enhancing the compound's efficacy against resistant bacterial strains .
Antiviral Potential
Recent research has also explored the antiviral potential of this compound, particularly in the context of viral infections where traditional antiviral therapies have failed. The mechanism involves interference with viral replication processes.
Case Study:
A study conducted by Zhi et al. demonstrated that modifications to the quinoline structure could enhance antiviral activity against specific RNA viruses. The findings suggested that ethyl 1-cyclopropyl derivatives could serve as lead compounds for developing new antiviral agents .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline is crucial for its application in drug development.
Absorption and Metabolism
The compound exhibits favorable absorption characteristics due to its moderate lipophilicity (LogP of approximately 2.983), which enhances its bioavailability. Studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
Toxicity Profile
Toxicological assessments have shown that while the compound exhibits low acute toxicity in animal models, further studies are necessary to evaluate chronic exposure effects and potential long-term impacts on human health.
Mechanism of Action
The mechanism by which Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes or chemical transformations.
Comparison with Similar Compounds
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate: : This compound differs by the absence of the dihydro moiety.
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate: : This compound has a similar structure but lacks the difluoro substitution.
These compounds share similarities in their core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Biological Activity
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 103460-87-3) is a synthetic compound belonging to the quinolone class, which is known for its broad spectrum of biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula: C20H23F2N3O3
- Molecular Weight: 391.42 g/mol
- Purity: 95%
Property | Value |
---|---|
Density | 1.336±0.06 g/cm³ (Predicted) |
Boiling Point | 554.7±50.0 °C (Predicted) |
Melting Point | N/A |
Flash Point | N/A |
Biological Activity
This compound exhibits a variety of biological activities that are primarily attributed to its structural features, particularly the fluorinated and piperazine components.
Antimicrobial Activity
Research indicates that quinolone derivatives, including this compound, possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms enhances their potency by improving membrane permeability and binding affinity to bacterial DNA gyrase and topoisomerase IV .
Case Studies:
- In Vitro Studies : In studies evaluating the antibacterial efficacy of various quinolone derivatives, ethyl 1-cyclopropyl-6,8-difluoro derivatives demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like ciprofloxacin .
- Mechanism of Action : The compound's mechanism involves the inhibition of bacterial DNA synthesis by targeting gyrase and topoisomerase IV, crucial enzymes in bacterial replication .
Antitumor Activity
Emerging evidence suggests that quinolone derivatives can also exhibit antitumor properties. Ethyl 1-cyclopropyl-6,8-difluoro has been investigated for its potential in cancer therapy:
Case Studies:
- Cell Line Studies : In vitro tests on human cancer cell lines showed that this compound induces apoptosis and inhibits cell proliferation in breast and lung cancer models .
- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects that enhanced overall efficacy while reducing toxicity .
Synthesis Methods
The synthesis of ethyl 1-cyclopropyl-6,8-difluoro derivatives typically involves multi-step reactions that can be optimized using microwave-assisted techniques to improve yield and reduce reaction time.
Synthetic Route Example
Properties
IUPAC Name |
ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZIKBVCDQFOAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551188 | |
Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103460-87-3 | |
Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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